1-{[(Propan-2-yl)carbamoyl]methyl}cyclopentane-1-carboxylic acid
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Overview
Description
“1-{[(Propan-2-yl)carbamoyl]methyl}cyclopentane-1-carboxylic acid” is a compound with the CAS Number: 851722-00-4 . Its molecular weight is 213.28 , and its molecular formula is C11H19NO3 . The IUPAC name for this compound is 1-[2-(isopropylamino)-2-oxoethyl]cyclopentanecarboxylic acid .
Physical and Chemical Properties The compound is a powder at room temperature . It has a predicted density of 1.106±0.06 g/cm3 and a predicted boiling point of 421.2±18.0 °C . The InChI Code for this compound is 1S/C11H19NO3/c1-8(2)12-9(13)7-11(10(14)15)5-3-4-6-11/h8H,3-7H2,1-2H3,(H,12,13)(H,14,15) .
Scientific Research Applications
Medicinal Chemistry and Drug Development In medicinal chemistry, the interest in small molecules, such as plant stress hormones including jasmonic acid and its derivatives, is growing. These compounds, which are structurally related to 1-{[(Propan-2-yl)carbamoyl]methyl}cyclopentane-1-carboxylic acid, are explored for their synthesis, usage, and biological activities. Research indicates potential for the development of new therapeutics in related fields, with several analogs anticipated to advance to preclinical and clinical studies (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).
Organic Synthesis The synthesis of cyclopentanone, an important fine chemical intermediate, demonstrates the value of compounds like this compound in the production of spices, pharmaceuticals, and as solvents in the electronic industry. The exploration of various production processes for cyclopentanone highlights its practical and feasible applications in chemical synthesis (Sinopec Shanghai, 2011).
Environmental Sciences The study of volatile organic compounds (VOCs) produced by the human metabolism, inflammation, and gut microbiota, including compounds structurally similar to this compound, is crucial for developing non-invasive biomarkers for diseases such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). VOCs like propan-1-ol and 1-methyl-4-propan-2-ylcyclohexa-1,4-diene serve as potential biomarkers for diagnosing and monitoring these conditions, illustrating the significance of such compounds in medical research (Van Malderen et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first aid measures, and disposal .
Please consult with a chemical expert or refer to the specific Material Safety Data Sheet (MSDS) for more detailed safety information .
Properties
IUPAC Name |
1-[2-oxo-2-(propan-2-ylamino)ethyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8(2)12-9(13)7-11(10(14)15)5-3-4-6-11/h8H,3-7H2,1-2H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDCEEMOEXNZLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1(CCCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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